BENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
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Overview
Description
Benzyl 4-[2-(2-fluorobenzyl)-2H-tetraazol-5-yl]benzoate is a synthetic organic compound with the molecular formula C22H17FN4O2. It is known for its unique structure, which includes a benzyl group, a fluorobenzyl group, and a tetraazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(2-fluorobenzyl)-2H-tetraazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and fluorobenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzyl or fluorobenzyl derivatives .
Scientific Research Applications
Benzyl 4-[2-(2-fluorobenzyl)-2H-tetraazol-5-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of BENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is not fully understood. it is believed to involve the modulation of various signaling pathways in cells. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it may activate pathways related to antioxidant and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate
- 2,6-DichloroBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Uniqueness
Benzyl 4-[2-(2-fluorobenzyl)-2H-tetraazol-5-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C22H17FN4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
benzyl 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H17FN4O2/c23-20-9-5-4-8-19(20)14-27-25-21(24-26-27)17-10-12-18(13-11-17)22(28)29-15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
RDJXMXKOKWTLQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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